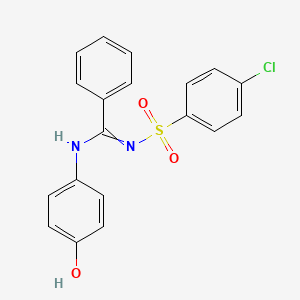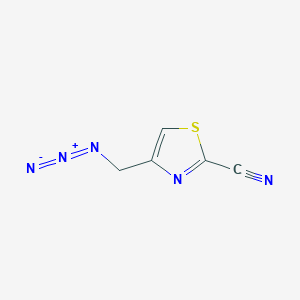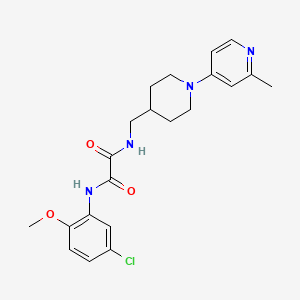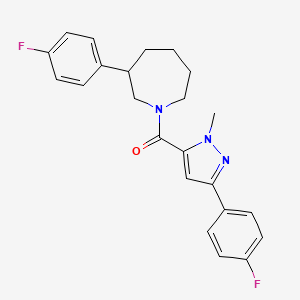
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that have been synthesized and studied for various chemical and physical properties. Its structure suggests potential significance in pharmacological research and material science, given the presence of fluorophenyl and pyrazolyl groups, which are common in compounds with interesting biological activities.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including condensation, substitution reactions, and sometimes cyclization. A typical process may start with the preparation of key intermediates through reaction with suitable reagents, followed by further functional group transformations to achieve the desired product (Doherty et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using X-ray diffraction, demonstrating the precise arrangement of atoms within the crystal lattice. Computational methods like density functional theory (DFT) studies provide insights into the electronic structure, helping to predict reactivity and properties (Huang et al., 2021).
Chemical Reactions and Properties
Compounds with similar frameworks participate in various chemical reactions, including nucleophilic substitutions and addition reactions. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, affecting the compound's overall chemical behavior.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined using techniques like melting point determination, solubility testing in various solvents, and X-ray crystallography (Cao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study conducted by Ali and Yar (2007) found that derivatives of 4-hydroxy-3-methylacetophenone, including those with a 4-fluorophenyl group, showed good antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Specifically, a compound closely related to the chemical displayed significant activity with a minimum inhibitory concentration of 0.62 μg/ml (Ali & Yar, 2007).
Solution Formulation for Poorly Soluble Compounds
Burton et al. (2012) investigated various solution formulations for poorly water-soluble compounds, including those related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone. They found that solubilized, precipitation-resistant formulations significantly increased plasma concentrations in test subjects, an important factor for early toxicological and clinical evaluations (Burton et al., 2012).
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized a series of pyrazoline derivatives, including compounds with 4-fluorophenyl groups, which exhibited high in vivo anti-inflammatory activity and potent antibacterial properties. Their study also included molecular docking and in silico toxicity predictions, suggesting the potential of these compounds as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Potential Antipsychotic Agents
Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which included compounds with fluorophenyl groups. These compounds were found to have an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors, unlike typical antipsychotics. This research points to the potential use of such compounds in developing new antipsychotic medications (Wise et al., 1987).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O/c1-27-22(14-21(26-27)17-7-11-20(25)12-8-17)23(29)28-13-3-2-4-18(15-28)16-5-9-19(24)10-6-16/h5-12,14,18H,2-4,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDYTUUSJBBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
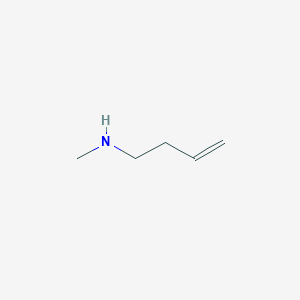
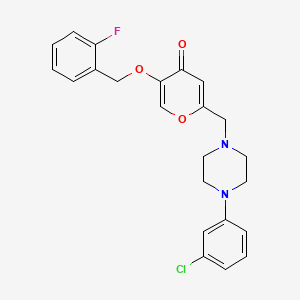
![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
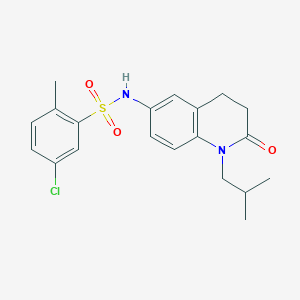
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)
![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
